molecular formula C18H24N4OS B2923764 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448123-40-7

1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2923764
CAS No.: 1448123-40-7
M. Wt: 344.48
InChI Key: YEYBOYCCDYYMCJ-UHFFFAOYSA-N
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Description

1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H24N4OS and its molecular weight is 344.48. The purity is usually 95%.
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Scientific Research Applications

Hydrogel Formation and Gelation Properties

  • Urea derivatives can form hydrogels in specific conditions, influenced by the identity of the anion present. These properties allow for the tuning of the gels' physical characteristics, which could be significant in the development of materials with specialized applications (Lloyd & Steed, 2011).

Binding Constants and Conformational Preferences

  • The study on atropisomeric ureas highlighted their potential as neutral enantioselective anion receptors, revealing insights into their binding behaviors and conformational preferences, which are crucial for designing urea derivatives with specific biological or chemical functions (Roussel et al., 2006).

Anticancer Potential

  • Some urea derivatives have been investigated for their anticancer properties, showing cytotoxicity against human adenocarcinoma cells. This indicates a potential avenue for research into cancer treatment strategies (Gaudreault et al., 1988).

Enzyme Inhibition

  • Urea derivatives containing pyrazole and adamantane fragments have been synthesized and tested for inhibitory activity against human soluble epoxide hydrolase, showing significant potential for the development of inhibitors targeting this enzyme (D’yachenko et al., 2019).

Acetylcholinesterase Inhibitors

  • Flexible urea derivatives have been assessed for their antiacetylcholinesterase activity, important for Alzheimer’s disease treatment, demonstrating the importance of spacer length and conformational flexibility in designing effective inhibitors (Vidaluc et al., 1995).

Cytokinin-like Activity and Plant Growth Enhancement

  • Certain urea derivatives exhibit cytokinin-like activity, enhancing cell division and differentiation in plants. This application could be significant in agriculture, particularly in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Properties

IUPAC Name

1-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c23-18(20-12-16-6-3-9-24-16)19-11-14-10-17(13-7-8-13)22(21-14)15-4-1-2-5-15/h3,6,9-10,13,15H,1-2,4-5,7-8,11-12H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYBOYCCDYYMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NCC3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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